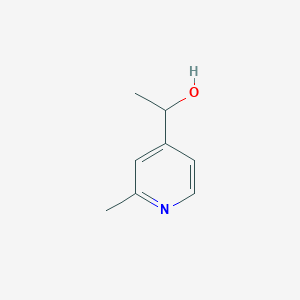

1-(2-Methylpyridin-4-yl)ethanol

Description

Contextual Significance of Methylated Pyridine (B92270) Scaffolds

The pyridine ring is a key component in over 7,000 existing drug molecules and serves as a precursor for many pharmaceuticals and agrochemicals. nih.gov Methylated pyridines, in particular, are of great interest. The methyl group can influence the electronic properties and steric environment of the pyridine ring, which in turn can modulate the biological activity and physical properties of the molecule. mdpi.com These scaffolds are prevalent in a wide array of FDA-approved drugs, highlighting their clinical significance. rsc.orgresearchgate.net The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding and can improve the water solubility of potential drug candidates. researchgate.netnih.gov This makes methylated pyridine scaffolds a "privileged scaffold" in medicinal chemistry, consistently investigated for developing new therapeutic agents against a multitude of diseases. rsc.orgresearchgate.net

Scope of Academic Inquiry for 1-(2-Methylpyridin-4-yl)ethanol

The academic inquiry into this compound is primarily focused on its role as a versatile intermediate in organic synthesis. Researchers are exploring its utility in constructing more complex molecules, particularly those with potential pharmacological applications. Its structure, featuring a chiral center at the ethanol (B145695) group and a functionalized pyridine ring, makes it a valuable building block for creating diverse molecular architectures. Studies often revolve around its synthesis from readily available precursors and its subsequent chemical transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-(2-methylpyridin-4-yl)ethanol |

InChI |

InChI=1S/C8H11NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5,7,10H,1-2H3 |

InChI Key |

JFMUZFSSRPCQQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Methylpyridin 4 Yl Ethanol

Chemo- and Regioselective Synthesis Pathways

Chemo- and regioselectivity are paramount in the synthesis of specifically substituted pyridines like 1-(2-methylpyridin-4-yl)ethanol, ensuring that reactions occur at the desired functional group and position on the pyridine (B92270) ring. irb.hrnih.gov

Catalytic Reduction Approaches to the Alcohol Moiety

A primary and direct method for synthesizing this compound involves the catalytic reduction of the corresponding ketone, 4-acetyl-2-methylpyridine. foodb.ca This transformation specifically targets the carbonyl group, converting it to a hydroxyl group without altering the pyridine ring or the methyl substituent. Various reducing agents and catalytic systems can be employed for this purpose.

For instance, transfer hydrogenation using formic acid and triethylamine (B128534) in the presence of a palladium catalyst (Pd(0)EnCat) in ethyl acetate (B1210297) has been shown to be effective. chemicalbook.com This method offers mild reaction conditions and high yields.

Below is a table summarizing representative catalytic reduction methods:

Catalytic Reduction of 4-Acetyl-2-methylpyridine| Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|

This approach is highly chemoselective, as the reagents are chosen to specifically reduce the ketone without affecting the aromatic pyridine ring.

Condensation and Alkylation Reactions on Pyridine Precursors

The synthesis of this compound can also be achieved by constructing the carbon skeleton through condensation and alkylation reactions on suitable pyridine precursors. acsgcipr.orgmdpi.com These methods build the desired molecule by forming new carbon-carbon bonds.

One common strategy involves the reaction of a picoline derivative with an aldehyde. google.com For example, 2-methylpyridine (B31789) (2-picoline) can be condensed with an appropriate aldehyde in the presence of a base. google.comwikipedia.org The acidity of the methyl group on the pyridine ring allows for deprotonation and subsequent nucleophilic attack. nih.gov

Another approach is the addition of an organometallic reagent to a 4-substituted pyridine derivative. For instance, the reaction of methylmagnesium bromide (a Grignard reagent) with 4-pyridinecarboxaldehyde (B46228) would yield the secondary alcohol, 1-(pyridin-4-yl)ethanol. chemicalbook.com A similar reaction with a 2-methyl-4-cyanopyridine precursor could also be envisioned, where the cyano group is converted to a ketone before reduction.

A patent describes the synthesis of pyridine ethanol (B145695) derivatives by reacting a methylpyridine with an aldehyde in the presence of a base and water. google.com For example, reacting 4-methylpyridine (B42270) with n-propylaldehyde in the presence of triethylamine and water at 140°C yields 1-(pyridin-4-yl)propan-2-ol (B3277401) with high selectivity and yield. google.com This methodology could be adapted for the synthesis of this compound.

Alkylation/Condensation Approaches

| Pyridine Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Methylpyridine | Aldehyde, Base | This compound derivative | google.com |

| 4-Pyridinecarboxaldehyde | Methylmagnesium Bromide | 1-(Pyridin-4-yl)ethanol | chemicalbook.com |

These methods offer regioselective control by starting with a pyridine ring that is already substituted at the desired positions. mdpi.com

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyridines in a single step from three or more starting materials. nih.govnih.govnih.gov These reactions are advantageous as they can reduce the number of synthetic steps, minimize waste, and simplify purification processes. nih.govjyu.fi

Several named reactions, such as the Hantzsch, Guareschi–Thorpe, and Bohlmann–Rahtz pyridine syntheses, are classic examples of MCRs that can be adapted to produce a variety of functionalized pyridines. acsgcipr.org A modern modification of the Bohlmann-Rahtz synthesis involves a one-pot, three-component reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate in an alcoholic solvent under mild conditions, yielding polysubstituted pyridines with complete regioselectivity. organic-chemistry.org

While a direct multi-component synthesis for this compound is not explicitly detailed in the provided results, the principles of MCRs can be applied. For instance, a strategy could involve the condensation of an enamine, an α,β-unsaturated ketone, and a nitrogen source like ammonium acetate. nih.gov A palladium-catalyzed multicomponent dehydrogenative coupling of alcohols and ketones with ammonium acetate has been reported for the synthesis of tri-substituted pyridines. nih.gov

The general mechanism for such a reaction often involves:

Initial formation of an α,β-unsaturated ketone from the dehydrogenation of an alcohol and condensation with a ketone. nih.gov

Reaction of a second ketone molecule with ammonium acetate to form an imine. nih.gov

Condensation of the imine and the α,β-unsaturated ketone, followed by cyclization to form the pyridine ring. nih.gov

This approach highlights the potential for developing a convergent and efficient one-pot synthesis for this compound. nih.gov

Stereoselective Synthesis and Chiral Induction

The synthesis of enantiomerically pure this compound is of significant interest, as often only one enantiomer of a chiral molecule possesses the desired biological activity. nih.gov This requires the use of asymmetric synthesis techniques to control the formation of the chiral alcohol center. rsc.org

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. encyclopedia.pub In the context of synthesizing chiral this compound, this could involve the asymmetric addition of a methyl group to 2-methyl-4-pyridinecarboxaldehyde or the asymmetric addition of an acetyl group equivalent to a 2-methylpyridine derivative.

The Petasis reaction, a borono-Mannich reaction, is a three-component reaction that can be used to synthesize chiral amines and could be adapted for the synthesis of chiral alcohols. nih.gov Asymmetric Strecker reactions, which produce chiral α-amino nitriles, also demonstrate the power of asymmetric catalysis in multi-component settings. nih.gov

While direct examples for this compound are not prevalent, the principles of asymmetric catalysis, such as the use of chiral ligands with metal catalysts (e.g., Rh, Ru, Pd) to induce enantioselectivity in addition reactions, are broadly applicable. encyclopedia.pubnih.gov

Diastereoselective Routes to the Chiral Alcohol Center

Diastereoselective methods often employ a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary can be removed.

A common strategy involves the use of chiral oxazolidinones, as developed by Evans, which can be acylated and then subjected to a diastereoselective aldol (B89426) reaction. wikipedia.orgnih.gov For the synthesis of this compound, one could envision acylating a chiral oxazolidinone with a 2-methyl-4-pyridinylcarbonyl group, followed by a diastereoselective addition of a methyl nucleophile.

Another class of practical chiral auxiliaries is pseudoephedrine and its derivatives. harvard.edu Amides derived from pseudoephedrine can undergo highly diastereoselective alkylations. harvard.edu A synthetic route could involve the preparation of a pseudoephedrine amide of 2-methylisonicotinic acid, followed by a diastereoselective reaction to introduce the ethyl group of the final alcohol.

The Tishchenko–Evans reaction, a diastereoselective reduction, has been used to create chiral alcohol centers. nih.gov This method could potentially be applied to a precursor of this compound to set the stereochemistry of the alcohol.

The following table presents some chiral auxiliaries and their potential application in the diastereoselective synthesis of this compound.

Chiral Auxiliaries for Diastereoselective Synthesis| Chiral Auxiliary | Type of Reaction | Potential Application | Reference |

|---|---|---|---|

| Evans Oxazolidinone | Aldol Reaction | Diastereoselective addition to an acylated derivative | wikipedia.orgnih.gov |

| Pseudoephedrine | Alkylation | Diastereoselective alkylation of a derived amide | harvard.edu |

These diastereoselective strategies, by creating a temporary chiral center, allow for the controlled formation of the desired enantiomer of this compound. researchgate.netrsc.org

Enantiomeric Enrichment and Resolution Techniques

The synthesis of single-enantiomer compounds is crucial in many chemical applications. For chiral alcohols like this compound, which possesses a stereocenter at the carbinol carbon, obtaining enantiomerically pure forms is a significant synthetic challenge. Kinetic resolution is a primary method for separating enantiomers from a racemic mixture, where the two enantiomers react at different rates with a chiral catalyst or reagent. wikipedia.org

Enzymatic kinetic resolution (EKR) is a widely adopted and highly effective technique for this purpose, prized for its high enantioselectivity and mild reaction conditions. wikipedia.org Lipases are the most common enzymes used for the resolution of racemic alcohols through enantioselective acylation or esterification. polimi.itresearchgate.net

While specific studies on the enzymatic resolution of this compound are not extensively detailed in the literature, the resolution of structurally analogous aryl alcohols provides a well-established model for this process. For instance, the kinetic resolution of racemic 1-(4-methoxyphenyl)ethanol (B1200191) (MOPE) has been successfully achieved using lipase-catalyzed stereoselective transesterification. nih.gov In such a process, one enantiomer of the alcohol is preferentially acylated by the enzyme, leaving the unreacted enantiomer enriched.

A typical procedure involves screening various lipases to find one with optimal activity and selectivity. Immobilized lipases, such as Novozym 40086 or Candida antarctica lipase (B570770) B (CALB, often known as Novozym 435), are frequently chosen for their stability and reusability. nih.govrsc.org The reaction conditions, including the choice of solvent, acyl donor, temperature, and substrate molar ratio, are optimized to maximize both the conversion rate and the enantiomeric excess (ee) of the desired product. nih.gov

For example, in the resolution of a model compound, optimal conditions were found to be n-hexane as the solvent, vinyl acetate as the acyl donor, and a temperature of 35°C. nih.gov Under these optimized conditions, it is possible to achieve high enantiomeric excess (e.g., >99% ee) for the less reactive alcohol enantiomer at a conversion of approximately 50-60%. nih.gov

Table 1: Factors Affecting Lipase-Catalyzed Kinetic Resolution of a Model Aryl Alcohol

| Parameter | Variation | Observation | Citation |

|---|---|---|---|

| Enzyme | Various Lipases | Immobilized lipase Novozym 40086 selected as optimal. | nih.gov |

| Solvent | n-hexane, Toluene, etc. | n-hexane provided the best balance of conversion and selectivity. | nih.gov |

| Acyl Donor | Vinyl acetate, Ethyl acetate | Vinyl acetate was the most effective acyl donor. | nih.gov |

| Temperature | 25-45°C | Optimal temperature identified at 35°C. | nih.gov |

| Reaction Time | 1-5 hours | 2.5 hours was sufficient for high ee and conversion. | nih.gov |

This interactive table is based on data for the resolution of the model compound 1-(4-methoxyphenyl)ethanol.

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, this involves developing methods that are more efficient, use safer reagents, and produce less waste.

Flow Chemistry and Continuous Processing (e.g., microreactors)

Flow chemistry, or continuous processing, has emerged as a superior alternative to traditional batch processing for many chemical syntheses. researchgate.net This technology offers significant advantages, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. flinders.edu.aumdpi.com Reactions are performed by continuously pumping reagents through a reactor, which can be a microreactor or a packed-bed column. flinders.edu.aunih.gov

The synthesis of the 2-methylpyridine core, a key structural component of this compound, has been successfully demonstrated using continuous flow systems. researchgate.netnih.gov A typical setup involves pumping a solution of the starting pyridine derivative in a low-boiling-point alcohol (e.g., 1-propanol) through a heated stainless steel column packed with a catalyst, such as Raney® nickel. nih.gov A back-pressure regulator allows the system to operate at temperatures well above the solvent's boiling point, accelerating the reaction. nih.gov This method provides the desired 2-methylated pyridines with high selectivity and yield, avoiding complex work-up procedures and reducing waste compared to conventional batch reactions. researchgate.netnih.gov

The production of pyridyl alcohols and related intermediates has also been studied using microreactor technology. researchgate.netscribd.com For example, the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol was significantly intensified using a continuous-flow microreactor, achieving in a single small chip the equivalent output of more than five traditional batch reactors. researchgate.net This highlights the potential for applying flow chemistry to the final steps of this compound synthesis, such as the reduction of a corresponding ketone precursor, to create a fully continuous and highly efficient manufacturing process.

Table 2: Comparison of Batch vs. Flow Synthesis for 2-Methylpyridines

| Feature | Batch Processing | Continuous Flow Processing | Citation |

|---|---|---|---|

| Reaction Time | 6–19 hours | ~10-30 minutes | nih.gov |

| Temperature | ~200 °C (reflux in high-boiling solvent) | >180 °C (superheated low-boiling solvent) | nih.gov |

| Solvent | High-boiling (e.g., 1-octanol) | Low-boiling (e.g., 1-propanol) | nih.gov |

| Work-up | Filtration, acid-base extraction | Simple solvent evaporation | researchgate.netnih.gov |

| Safety | Handling of pyrophoric catalyst in large volume | Catalyst confined in a column; small reaction volume | researchgate.netflinders.edu.au |

| Yield | Moderate to good | Good to excellent | nih.gov |

This interactive table is based on data for the synthesis of various 2-methylpyridines.

Solvent-Free and Environmentally Benign Reaction Conditions

A key goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. researchgate.net Research into the synthesis of pyridines has explored solvent-free conditions and the use of environmentally benign reaction media like water or ionic liquids. researchgate.netmdpi.com

One prominent green strategy is the use of multicomponent reactions (MCRs) to construct the pyridine ring. rsc.org These reactions combine three or more starting materials in a single step to form a complex product, which is highly atom-economical. The synthesis of tri-substituted pyridines has been achieved using an acceptorless alcohol dehydrogenation strategy, where simple, readily available alcohols serve as the primary feedstock and ammonium acetate acts as the nitrogen source. rsc.orgresearchgate.net These reactions can be catalyzed by earth-abundant metals like iron or zinc, avoiding the need for expensive and toxic noble metal catalysts. researchgate.net

Solvent-free synthesis, where the reaction is conducted with neat reagents, often with grinding or minimal heating, is another effective approach. researchgate.netnih.gov For example, the A3 coupling reaction to produce propargylamines, which are versatile chemical intermediates, can be performed efficiently under solvent-free conditions using catalysts like silica-supported copper. nih.gov Similarly, the synthesis of pyridinyl tosylates has been developed under solvent-free conditions in a simple water paste at room temperature. researchgate.net The use of alternative energy sources, such as microwave irradiation, can also contribute to greener processes by dramatically reducing reaction times and often improving yields compared to conventional heating. nih.gov These methodologies represent sustainable pathways for synthesizing the precursors and the final structure of this compound.

Reactions at the Ethanol Side Chain

The ethanol substituent attached to the pyridine ring is a key site for a variety of chemical transformations. The benzylic-like position of the alcohol enhances the reactivity of this moiety.

Oxidation Pathways and Product Distribution

The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 1-(2-methylpyridin-4-yl)ethanone. The choice of oxidizing agent is crucial to prevent over-oxidation or reaction with the pyridine ring. Various reagents can be employed for this transformation, with differing selectivities and reaction conditions.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), as well as non-chromium-based reagents like manganese dioxide (MnO₂), and Swern or Dess-Martin periodinane oxidations. For instance, the oxidation of a similar compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone to its sulfonyl derivative is achieved using hydrogen peroxide in the presence of acetic acid and methanesulfonic acid. google.com

The product distribution is highly dependent on the reaction conditions. Milder reagents are generally preferred to selectively oxidize the alcohol without affecting the methyl group or the pyridine ring.

| Oxidizing Agent | Expected Product | Notes |

| Pyridinium Chlorochromate (PCC) | 1-(2-methylpyridin-4-yl)ethanone | A mild reagent that typically stops at the ketone stage for secondary alcohols. |

| Dess-Martin Periodinane (DMP) | 1-(2-methylpyridin-4-yl)ethanone | Known for its mild conditions and high efficiency. |

| Manganese Dioxide (MnO₂) | 1-(2-methylpyridin-4-yl)ethanone | Particularly effective for oxidizing benzylic and allylic alcohols. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 1-(2-methylpyridin-4-yl)ethanone | A powerful and widely used method that avoids heavy metals. |

Reduction Methodologies for Alcohol Functional Group

The reduction of the alcohol functional group in this compound to form 2-methyl-4-ethylpyridine is not a direct process. Alcohols are generally poor substrates for direct reduction. Therefore, a two-step procedure is typically required. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or a halide. Subsequently, this intermediate can be reduced using a hydride source like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. This tosylate can then be reduced with LiAlH₄. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is another viable method for the reduction of the tosylate.

Elimination Reactions (E1/E2) and Stereochemical Outcomes

Elimination reactions of this compound lead to the formation of 2-methyl-4-vinylpyridine. Since the hydroxyl group is a poor leaving group, it must first be protonated by a strong acid or converted into a more suitable leaving group (e.g., tosylate, mesylate).

The mechanism of elimination, either E1 or E2, is dependent on the reaction conditions. wikipedia.orgmasterorganicchemistry.com

E1 Mechanism: This pathway is favored under acidic conditions and high temperatures with a weak base. wikipedia.orgkhanacademy.org The reaction proceeds through a carbocation intermediate. The secondary benzylic-like carbocation formed from this compound is stabilized by resonance with the pyridine ring, making the E1 pathway plausible. This mechanism does not have strict stereochemical requirements. masterorganicchemistry.comkhanacademy.org

E2 Mechanism: This mechanism requires a strong, non-nucleophilic base and an anti-periplanar arrangement between the hydrogen to be removed and the leaving group. libretexts.orgyoutube.com For this compound, after converting the -OH to a good leaving group, treatment with a strong base like sodium ethoxide could induce an E2 reaction.

Given the stability of the potential carbocation, E1 reactions are generally more likely for this substrate. khanacademy.org

Nucleophilic Substitution Reactions (S(_N)1/S(_N)2) and Stereoinversion/Retention

Similar to elimination reactions, nucleophilic substitution at the ethanol side chain requires the conversion of the hydroxyl group into a good leaving group. The choice between an S(_N)1 and S(_N)2 pathway is influenced by the substrate, nucleophile, leaving group, and solvent. libretexts.org

S(_N)1 Mechanism: This mechanism proceeds through a carbocation intermediate and is favored by polar protic solvents and weak nucleophiles. libretexts.org The stability of the secondary carbocation, enhanced by the adjacent pyridine ring, makes the S(_N)1 pathway highly probable. This leads to a racemic mixture of products, meaning both retention and inversion of stereochemistry if the starting material is chiral. khanacademy.orglibretexts.org

S(_N)2 Mechanism: This is a one-step process favored by strong nucleophiles and polar aprotic solvents. encyclopedia.pub It results in the inversion of stereochemistry at the reaction center. encyclopedia.pub For this compound, the secondary carbon is somewhat sterically hindered, making the S(_N)2 pathway less favorable than the S(_N)1 pathway. khanacademy.org

| Reaction Type | Conditions | Mechanism | Stereochemical Outcome |

| Nucleophilic Substitution | Weak nucleophile, polar protic solvent | S(_N)1 | Racemization (inversion and retention) |

| Nucleophilic Substitution | Strong nucleophile, polar aprotic solvent | S(_N)2 | Inversion |

Reactivity of the 2-Methylpyridine Core

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom can act as a base or a nucleophile, and its presence deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.

Functionalization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for several key reactions.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides to form quaternary pyridinium salts. This reaction introduces a positive charge on the nitrogen, which further activates the ring towards nucleophilic attack.

N-Oxidation: Reaction with an oxidizing agent such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide can lead to the formation of this compound N-oxide. N-oxidation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. rsc.org

Activation with Triflic Anhydride: Pyridine can be activated by trifluoromethanesulfonic anhydride (Tf₂O), leading to the formation of a highly reactive triflylpyridinium intermediate. nih.gov This intermediate can undergo ring-opening when treated with amines, a process analogous to the Zincke reaction. nih.gov This strategy is valuable for nitrogen isotope exchange and further functionalization of the pyridine core. nih.govrsc.org The presence of various functional groups on the pyridine ring is generally well-tolerated in these transformations. nih.gov

Table of Compound Names

Comprehensive Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Multi-dimensional NMR for Structural Elucidation (e.g., 2D COSY, HMQC, HMBC)

While a complete 2D NMR analysis of 1-(2-Methylpyridin-4-yl)ethanol is not extensively reported in publicly available literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine proton of the ethanol (B145695) side chain, the methyl group on the ethanol side chain, and the methyl group attached to the pyridine ring. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atom and the other substituents. The methine proton (CH-OH) would likely appear as a quartet coupled to the adjacent methyl protons, and its chemical shift would be influenced by the hydroxyl group. The methyl protons of the ethanol moiety would appear as a doublet, coupled to the methine proton. The methyl group on the pyridine ring would present as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on all carbon atoms in the molecule. The spectrum would display signals for the six carbons of the pyridine ring, with the carbons directly bonded to the nitrogen and the substituted carbons showing characteristic shifts. The carbinol carbon (CH-OH) and the two methyl carbons would also have distinct chemical shifts.

A detailed analysis using two-dimensional NMR techniques would be invaluable for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, confirming the coupling between the methine proton and the adjacent methyl protons of the ethanol side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

A comprehensive 2D NMR analysis from a dedicated research study would be required to provide a definitive and experimentally verified data table of chemical shifts and coupling constants.

Chiral NMR Spectroscopic Analysis (e.g., using chiral solvating agents or derivatizing agents)

This compound is a chiral molecule, existing as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric purity and absolute configuration of chiral compounds. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of the racemic alcohol can lead to the formation of diastereomeric solvates. These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the enantiomers, allowing for their quantification.

Chiral Derivatizing Agents (CDAs): Reaction of the alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), forms diastereomeric esters. These diastereomers are distinct chemical entities and will exhibit separate signals in the NMR spectrum, particularly for protons and carbons near the stereocenter. The analysis of these separated signals allows for the determination of the enantiomeric excess (ee).

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not widely published, the expected vibrational frequencies can be inferred from the analysis of similar molecules. For instance, studies on ethanol and its derivatives show characteristic C-O stretching vibrations. researchgate.netnih.gov

Expected Characteristic FTIR Peaks:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=N, C=C (pyridine ring) | Stretching | 1400-1600 |

| C-O (alcohol) | Stretching | 1050-1260 |

The broad O-H stretching band is a hallmark of the alcohol functional group. The presence of both aromatic and aliphatic C-H stretches would also be evident. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions characteristic of the entire molecular structure, including the pyridine ring vibrations and C-O stretching. A dedicated experimental FTIR spectrum would be necessary for a precise and detailed analysis.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by signals from the pyridine ring and the ethanol side chain. The aromatic ring breathing modes are typically strong in Raman spectra.

While no specific Raman spectrum for this compound is available, analysis of related pyridine compounds can provide insight into the expected spectral features. The symmetric vibrations of the pyridine ring and the C-C backbone would be prominent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₁NO), HRMS would provide an accurate mass measurement, confirming its molecular formula.

Expected HRMS Data:

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 138.0919 |

| [M+Na]⁺ | 160.0738 |

Calculated for C₈H₁₁NO

In addition to the exact mass of the molecular ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule from the alcohol, the cleavage of the C-C bond between the pyridine ring and the ethanol side chain, and fragmentation of the pyridine ring itself. Analysis of MS/MS data would be instrumental in elucidating these fragmentation pathways and confirming the structure. While a high-resolution mass spectrum for this specific compound is not readily found in public databases, the mass spectrum of the related compound 2-(Pyridin-4-yl)ethanol shows a prominent peak for the [M+H]⁺ ion and characteristic fragment ions. massbank.eu

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and are sensitive to the molecular environment.

The primary chromophore in this compound is the 2-methylpyridine (B31789) ring. Pyridine and its derivatives exhibit characteristic absorption bands in the UV region.

π → π Transitions:* These are typically strong absorptions. For 2-methylpyridine (α-picoline), two main π → π* transitions are observed. One appears around 262 nm, analogous to the B-band (benzenoid) of benzene, and a more intense band appears at shorter wavelengths, typically below 220 nm, analogous to the E-band of benzene. nist.gov

n → π Transition:* A weaker absorption band resulting from the transition of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital is also characteristic of pyridine. This transition is often observed as a shoulder on the longer-wavelength side of the main π → π* band, typically around 270 nm for pyridine itself. This transition is often submerged by the more intense π → π* band.

The substitution of the ethanol group at the 4-position is expected to cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted 2-methylpyridine.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Approximate λmax (nm) | Characteristics |

|---|---|---|

| π → π | ~265 nm | Strong intensity |

| n → π | ~275 nm | Weak intensity, may appear as a shoulder |

Fluorescence data for this compound is not widely reported. Simple pyridines are generally not strongly fluorescent at room temperature in solution, as non-radiative decay processes are often more efficient.

Solvatochromism: This phenomenon describes the change in the position, and sometimes intensity, of UV-Vis absorption bands upon changing the polarity of the solvent. The electronic transitions of this compound are expected to be sensitive to the solvent environment.

The n → π * transition typically undergoes a blue-shift (hypsochromic shift) as solvent polarity increases. This is because polar, protic solvents can stabilize the non-bonding electrons on the nitrogen atom through hydrogen bonding, increasing the energy required for the transition.

The π → π * transition usually experiences a red-shift (bathochromic shift) with increasing solvent polarity. The excited state of this transition is generally more polar than the ground state and is thus stabilized to a greater extent by polar solvents, reducing the transition energy. Studies on other pyridine derivatives have demonstrated these solvatochromic shifts in solvent mixtures like water-ethanol. docbrown.info

Piezosolvatochromism: This refers to the effect of pressure on solvatochromism. While no specific data exists for this compound, applying high pressure can alter the local solvent structure and density around the solute molecule, which in turn can influence the electronic absorption spectra in a manner analogous to changing solvent composition.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not available in the searched literature, analysis of closely related compounds, such as 2-(5-Ethylpyridin-2-yl)ethanol, provides valuable insight into the expected solid-state conformation and intermolecular interactions. libretexts.org

In the solid state, the molecule would adopt a conformation that optimizes packing efficiency and intermolecular forces, primarily hydrogen bonding. The hydroxyl group of the ethanol side chain is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. It is highly probable that the crystal structure would be dominated by O—H···N hydrogen bonds, linking molecules into chains, ribbons, or more complex networks. libretexts.org

Based on the crystal structure of the related 2-(5-Ethylpyridin-2-yl)ethanol, it is expected that the ethanol side chain would be nearly coplanar with the pyridine ring to facilitate efficient packing. libretexts.org For a similar compound, 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol, the chain linking the rings adopts an anti-conformation with a torsion angle of -178.28(12)°. This suggests that an extended conformation is likely for this compound as well. The presence of strong O—H···N hydrogen bonds would be a primary factor in dictating the final observed conformation in the crystal lattice.

Table 3: Representative Crystallographic Data for the Structurally Similar Compound 2-(5-Ethylpyridin-2-yl)ethanol

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interaction | O—H···N Hydrogen Bonds |

Data from the analysis of 2-(5-Ethylpyridin-2-yl)ethanol. libretexts.org

Crystal Packing and Intermolecular Interactions

Detailed experimental data on the crystal structure of this compound, including its crystal packing and intermolecular interactions, are not available in the reviewed scientific literature. X-ray crystallography studies, which are essential for elucidating the three-dimensional arrangement of molecules in a crystal lattice, have not been reported for this specific compound. Therefore, a definitive analysis of its hydrogen bonding networks and other non-covalent interactions remains to be determined.

For related pyridine-containing ethanol derivatives, crystal structures have been elucidated, revealing common intermolecular interaction patterns. For instance, in the crystal structure of 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds, which generate sheet-like structures. iucr.orgnih.gov Similarly, the crystal structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol also exhibits hydrogen bonding. nih.govmdpi.comresearchgate.net These examples with related structures highlight the types of interactions that could potentially be present in the crystal lattice of this compound, where the hydroxyl group and the nitrogen atom of the pyridine ring would be expected to participate in hydrogen bonding. However, without experimental data for the specific compound , any description of its crystal packing would be purely speculative.

Chiroptical Spectroscopy

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. However, specific studies applying chiroptical methods to this compound are not found in the current body of scientific literature. The general principles of using CD for enantiomeric excess determination and absolute configuration assignment are well-established for chiral compounds. nih.govhindsinstruments.com

Enantiomeric Excess Determination via Circular Dichroism

The determination of enantiomeric excess (ee) using circular dichroism is based on the principle that enantiomers absorb left and right circularly polarized light differently. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a solution.

A typical workflow for determining the enantiomeric excess of a chiral compound involves:

Measurement of Pure Enantiomer Spectra: Obtaining the CD spectra of the pure enantiomers (R and S) to establish their characteristic spectral features and molar ellipticity values.

Calibration Curve: Preparing a series of samples with known enantiomeric excesses and measuring their CD signals at a specific wavelength where the difference in absorption is maximal. A calibration curve is then constructed by plotting the CD signal against the known ee.

Analysis of Unknown Sample: Measuring the CD spectrum of the sample with an unknown enantiomeric composition and using the calibration curve to determine its ee.

While this is a standard method, no published data demonstrates its application specifically to this compound.

Absolute Configuration Assignment

Assigning the absolute configuration (R or S) of a chiral center using circular dichroism typically involves comparing the experimentally measured CD spectrum with a theoretically calculated spectrum.

The process generally includes these steps:

Computational Modeling: Generating the three-dimensional structures of both the R and S enantiomers of the molecule.

Quantum Chemical Calculations: Using time-dependent density functional theory (TD-DFT) or other high-level computational methods to predict the CD spectra for both enantiomers.

Spectral Comparison: Comparing the calculated spectra with the experimental CD spectrum. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the assignment of the absolute configuration.

This powerful combination of experimental and computational chemistry provides a reliable method for determining the absolute stereochemistry of chiral molecules. However, no such studies have been reported in the literature for this compound.

Applications in Advanced Chemical Systems and Materials

Ligand Design and Coordination Chemistry

The pyridine (B92270) nitrogen and the hydroxyl group of 1-(2-Methylpyridin-4-yl)ethanol make it an effective ligand for coordinating with metal ions. This has led to its use in the design of various metal complexes with diverse structures and applications in catalysis and organometallic chemistry.

Metal Complexation Studies and Structural Diversity

The coordination of this compound and similar pyridine-alkoxide ligands to metal centers has been a subject of interest. These ligands can coordinate to transition metals, lanthanides, and actinides, forming a wide array of complexes. The resulting metal-organic compounds exhibit diverse structural motifs. mdpi.com For instance, the reaction of Co(NCS)₂ with 4-methylpyridine (B42270) N-oxide in ethanol (B145695) results in a complex where the Co(II) cations are octahedrally coordinated by thiocyanate (B1210189) anions, bridging 4-methylpyridine N-oxide coligands, and an ethanol molecule, forming chain-like structures. nih.gov The structural diversity is further exemplified by the formation of dinuclear and trinuclear complexes, as well as 1D and 3D frameworks, depending on the design of the bridging ligands. hhu.de

The study of organometallic complexes with polypyridine ligands has revealed various coordination modes, including bridging, rollover N,C-coordination, and multiple cyclometalations. researchgate.net These varied coordination behaviors contribute to the structural richness of the resulting metal complexes.

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from pyridine-based ligands, including those structurally related to this compound, have shown significant catalytic activity. These complexes are utilized in both homogeneous and heterogeneous catalysis for a range of organic transformations. For example, chiral-at-metal complexes, where the stereochemistry is defined at the metal center, have been successfully employed in organic synthesis to achieve high enantiomeric excesses in the products. rsc.org

Organometallic catalysts are crucial in industrial processes, including the production of polymers like polyethylene (B3416737) and simple organic molecules such as acetaldehyde (B116499) and acetic acid. libretexts.org The catalytic hydrogenation of CO₂ to produce ethanol is an area of active research, with catalysts being developed to improve efficiency and selectivity. mdpi.com Furthermore, certain metal complexes have been investigated for their ability to catalyze reactions within biological systems, such as the conversion of pyruvate (B1213749) to lactate, which has potential therapeutic applications. escholarship.org

Role in Organometallic Chemistry

Organometallic chemistry is the study of compounds containing metal-carbon bonds, and it plays a pivotal role in modern synthesis. libretexts.org Ligands like this compound are integral to this field. The coordination of such organic molecules to metal centers can lead to the formation of organometallic complexes with unique reactivity. A notable example is the synthesis of ferrocene, an organometallic compound with a "sandwich" structure, which marked a significant milestone in the field. libretexts.org

The reactivity of organometallic complexes is often dictated by the nature of the ligands. For instance, nickel(0) complexes with 2,2'-bipyridine (B1663995) ligands show enhanced reactivity in oxidative addition reactions when they are coordinatively unsaturated. researchgate.net The synthesis of zirconium(IV) complexes from hydrazone ligands demonstrates the formation of metal-nitrogen bonds, which are also a key aspect of organometallic chemistry. researchgate.net

Supramolecular Chemistry and Self-Assembly

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable component in the field of supramolecular chemistry and crystal engineering. These interactions drive the self-assembly of molecules into well-defined, higher-order structures.

Hydrogen Bonding Motifs in Crystal Engineering

Crystal engineering focuses on the rational design of molecular solids by utilizing intermolecular interactions. ub.edu Hydrogen bonding is a powerful tool in this regard due to its strength and directionality. In the crystal structure of a related compound, 2-(2,4-dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, O—H⋯O and O—H⋯N hydrogen bonds link the components to form two-dimensional sheets. nih.goviucr.org Similarly, in other pyridine derivatives, intermolecular O—H⋯N hydrogen bonds can lead to the formation of polymeric chains. researchgate.net

Interactive Table: Hydrogen Bonding in Pyridine Derivatives

| Compound | Hydrogen Bond Type | Resulting Structure | Reference |

| 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate | O—H⋯O and O—H⋯N | (010) sheets | nih.goviucr.org |

| (I) (a pyridine derivative) | O—H⋯N | Polymeric chains | researchgate.net |

| Amino alcohol salts with quinaldinate | N-H+···-OOC | Layers or chains | semanticscholar.org |

Host-Guest Interactions

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. wikipedia.org These interactions can be highly selective, a phenomenon known as molecular recognition. wikipedia.org The cavities of host molecules, such as cyclodextrins, calixarenes, and cucurbiturils, can encapsulate guest molecules, leading to applications in various fields. thno.orgmdpi.com

The formation of host-guest complexes can be driven by hydrogen bonding and other non-covalent forces. For example, the self-assembly of a zinc(II) porphyrin complex is sustained by O—H⋯N(pyridyl) hydrogen bonding and weak coordination, resulting in two-dimensional supramolecular arrays. researchgate.net In some cases, the association between a host and guest can lead to the kinetic trapping of an intermediate complex, which then transforms into a more stable thermodynamic product. rsc.org The study of these interactions is crucial for designing functional supramolecular systems. mdpi.com

Building Block in Complex Molecular Architectures

The chemical compound this compound serves as a valuable and versatile building block in the construction of complex molecular architectures. Its unique structure, featuring a pyridine ring, a methyl group, and a secondary alcohol, provides multiple reactive sites and specific stereochemical properties that are advantageous in sophisticated organic synthesis and materials science.

Scaffold for Multi-step Organic Synthesis

The strategic importance of this compound in multi-step organic synthesis lies in its utility as a foundational scaffold. Organic chemists frequently employ such scaffolds to systematically build more elaborate molecules, including pharmacologically active compounds and other high-value chemical entities. syrris.jprsc.orgnih.gov The pyridine moiety, in particular, is a common feature in many biologically active compounds, making its derivatives, like this compound, attractive starting materials.

The synthesis of kinase inhibitors, a critical class of therapeutic agents, often relies on pyridine-containing intermediates. ed.ac.ukebi.ac.uk For instance, derivatives of pyrimidine-4-yl-ethanol have been instrumental in the development of ROS1 kinase inhibitors, which are significant in cancer therapy. nih.gov Similarly, 4-(difluoromethyl)pyridin-2-amine (B599231) has been identified as a key intermediate in the scalable synthesis of lipid kinase inhibitors, highlighting the role of substituted pyridines in creating complex drug molecules. researchgate.net The principles demonstrated in the synthesis of these inhibitors, where a pyridine-based structure is methodically elaborated, are directly applicable to the use of this compound.

The presence of both a nucleophilic nitrogen atom in the pyridine ring and a hydroxyl group allows for a variety of chemical transformations. These reactions can be selectively performed at different stages of a synthetic route, enabling the construction of diverse and complex molecular frameworks. The methyl group on the pyridine ring can also influence the reactivity and conformational properties of the molecule and its derivatives.

| Starting Material/Scaffold | Target Molecule Class | Significance |

| Pyrimidine-4-yl-ethanol derivatives | ROS1 Kinase Inhibitors | Development of targeted cancer therapies. nih.gov |

| 4-(Difluoromethyl)pyridin-2-amine | Lipid Kinase Inhibitors | Enables scalable production of key therapeutic intermediates. researchgate.net |

| Phthalic Acid Derivatives | Tyrosine Kinase Inhibitors | Provides a structural scaffold for novel anticancer agents. nih.gov |

| This compound | General Complex Molecules | Versatile starting material for multi-step synthesis due to its functional groups. |

Precursor for Advanced Organic Materials (e.g., polymers, optoelectronic compounds)

The application of this compound extends beyond the synthesis of discrete molecules to the creation of advanced organic materials. Its structure is well-suited for incorporation into polymers and compounds designed for optoelectronic applications.

In the realm of polymer chemistry, alcohol-functionalized monomers are essential for producing a wide range of materials through processes like condensation and chain-growth polymerization. ksu.edu.samsu.edu A closely related compound, 2-(pyridin-2-yl)ethanol, has been successfully used as a protecting group for methacrylic acid during polymerization. rsc.org This demonstrates that the pyridine-ethanol structure can be integrated into polymer backbones, and subsequently modified, offering a pathway to functional polymers. The resulting polymers can exhibit unique properties conferred by the pyridine units, such as altered solubility, thermal stability, and the ability to coordinate with metal ions. For example, the anionic polymerization of a vinylpyridine derivative containing an oxadiazole group has been shown to produce well-defined polymers, underscoring the utility of functionalized pyridines in creating advanced polymeric materials. researchgate.net

| Precursor Type | Material Class | Potential Application |

| 2-(Pyridin-2-yl)ethanol | Functional Polymers | Controlled synthesis of poly(methacrylic acid). rsc.org |

| Vinylpyridine Derivatives | Well-defined Polymers | Materials with specific polyelectrolyte characteristics. researchgate.net |

| General Alcohol Precursors | Inorganic-Organic Hybrid Films | Advanced coatings and electronic components. |

| This compound | Polymers, Optoelectronic Compounds | Functional materials for electronics and photonics. |

Advanced Analytical Reagents and Probes (non-clinical)

While direct applications of this compound as an analytical reagent are not extensively documented, its chemical structure suggests potential uses in the development of advanced analytical reagents and non-clinical probes. The pyridine nitrogen atom can act as a ligand, capable of coordinating with metal ions. This property is fundamental to the design of colorimetric or fluorometric sensors for metal detection.

The development of molecular probes for various analytical techniques is an active area of research. For instance, digital microfluidic devices have been used for the multi-step synthesis of molecular imaging tracers for positron emission tomography (PET), showcasing the need for versatile building blocks in creating sophisticated analytical tools. rsc.org

| Compound/Derivative Class | Analytical Application Area | Technique(s) |

| Substituted Pyridines | Surface Chemistry/Coordination Chemistry | Nuclear Magnetic Resonance (NMR) Spectroscopy. mdpi.com |

| Dithiocarbamate Ligands | Nanoparticle Characterization | XRD, TEM, Fluorescence Spectroscopy. researchgate.net |

| Fluorine-18 Labeled Compounds | Molecular Imaging | Positron Emission Tomography (PET). rsc.org |

| This compound Derivatives | Potential Metal Ion Sensing | Colorimetry, Fluorometry |

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective Methodologies

The synthesis of specific stereoisomers of chiral molecules like 1-(2-Methylpyridin-4-yl)ethanol is crucial, as different enantiomers can exhibit distinct biological activities and chemical properties. Researchers are actively pursuing new and more efficient stereoselective synthetic routes. One promising approach involves the use of metal/lipase (B570770) co-catalyzed dynamic kinetic resolution (DKR). mdpi.com This method allows for the quantitative conversion of racemic alcohols into enantiopure esters. mdpi.com While traditionally employing ruthenium catalysts, newer, more sustainable options using iron and vanadium are being explored to broaden the reaction's scope. mdpi.com

Another area of development is the asymmetric dearomatization of pyridine (B92270) derivatives. mdpi.com This strategy can produce highly functionalized, chiral piperidine (B6355638) structures, which are valuable building blocks in medicinal chemistry. mdpi.com By controlling the reaction conditions, such as temperature, chemists can selectively produce different diastereoisomers. mdpi.com Chemo-enzymatic cascades, which combine the selectivity of biocatalysts with mild chemical reductions, also present a powerful tool for creating stereo-defined products. mdpi.com

Integration with Machine Learning for Property Prediction and Synthesis Design

Machine learning (ML) is rapidly becoming an indispensable tool in chemical research, offering the potential to accelerate discovery and innovation. In the context of this compound and related pyridine derivatives, ML models are being developed to predict a wide range of chemical and physical properties. mit.edunih.gov These models can learn from vast datasets of known molecules to make rapid and accurate predictions for new or uncharacterized compounds, significantly reducing the need for time-consuming and costly experimental work. mit.edu

Beyond property prediction, ML is also transforming synthesis design. datapdf.com Computer-aided synthesis planning (CASP) programs, powered by machine learning, can propose viable retrosynthetic pathways from a target molecule to readily available starting materials. datapdf.com These data-driven approaches overcome the limitations of earlier expert systems, which were often biased and incomplete. datapdf.com By analyzing millions of reaction examples from chemical databases, ML algorithms can identify the most efficient and promising synthetic routes. datapdf.comyoutube.com Furthermore, ML can aid in the optimization of reaction conditions, leading to higher yields and selectivity. youtube.com

Exploration of Unconventional Reactivity Pathways

The pyridine ring, a core component of this compound, presents unique reactivity challenges and opportunities. The "2-pyridyl problem" in cross-coupling reactions, for instance, highlights the difficulties associated with the functionalization of the 2-position of the pyridine ring due to the capricious nature of 2-pyridine organometallics. nih.govresearchgate.netnih.gov Researchers are actively exploring alternative nucleophilic reagents and novel main group approaches to overcome these challenges. nih.govresearchgate.netnih.gov

The activation of alcohols, such as the hydroxyl group in this compound, is another area of intense investigation. Pyridine itself can act as a mild base and nucleophilic catalyst, activating alcohols by accepting a proton to form a more reactive alkoxide ion. echemi.com This understanding allows chemists to control selectivity in various organic reactions, including substitutions and eliminations. echemi.com The exploration of such unconventional reactivity pathways is crucial for developing new synthetic methodologies and accessing novel molecular architectures.

Applications in Next-Generation Catalytic Systems

The unique electronic and steric properties of this compound and its derivatives make them promising candidates for use in advanced catalytic systems. Pyridine-containing compounds are already known to be effective ligands in transition-metal catalysis. nih.govresearchgate.net The development of new catalytic systems often focuses on improving efficiency, selectivity, and sustainability.

For example, the design of novel catalysts for the synthesis of pyridine derivatives themselves is an active area of research. researchgate.net Magnetically recoverable nano-catalysts are gaining attention due to their high surface area, ease of preparation, and simple separation from the reaction mixture. researchgate.net In the broader context of asymmetric catalysis, chiral pyridyl alcohols and their derivatives can serve as ligands or chiral auxiliaries to control the stereochemical outcome of a reaction. The continuous development of stereoselective synthetic methods, as discussed earlier, will undoubtedly fuel the discovery of new and more effective catalytic applications for compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.